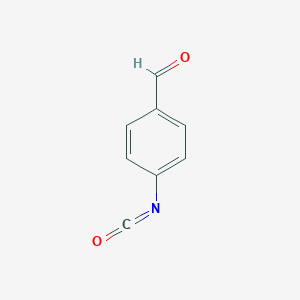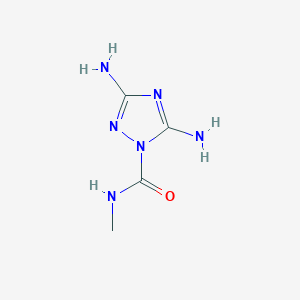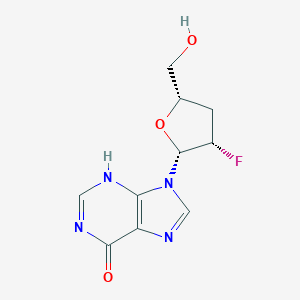
2-フルオロ-3-ヨードピリジン
概要
説明
2-Fluoro-3-iodopyridine is an organic compound with the molecular formula C₅H₃FIN It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 of the pyridine ring are replaced by fluorine and iodine atoms, respectively
科学的研究の応用
2-Fluoro-3-iodopyridine has numerous applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of advanced materials, including liquid crystals and organic semiconductors.
Safety and Hazards
2-Fluoro-3-iodopyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . Therefore, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
将来の方向性
Fluoropyridines, including 2-Fluoro-3-iodopyridine, are of high interest due to their unique physical, chemical, and biological properties . They are important building blocks for organic chemists and are a prominent scaffold found in a plethora of bioactive molecules . Therefore, the development of efficient methods to synthesize or to build-up polyfunctionalized pyridine derivatives is still of high demand .
準備方法
Synthetic Routes and Reaction Conditions
2-Fluoro-3-iodopyridine can be synthesized through several methods. One common approach involves the halogenation of 2-fluoropyridine. For instance, 2-fluoropyridine can be treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position. The reaction typically requires a solvent such as acetonitrile and is carried out under reflux conditions.
Another method involves the direct fluorination of 3-iodopyridine. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 2-fluoro-3-iodopyridine may involve large-scale halogenation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-Fluoro-3-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. For example, it can react with organometallic reagents in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form 2-fluoro-3-pyridyl iodide or reduction to yield 2-fluoropyridine.
Cross-Coupling Reactions: It is a valuable intermediate in cross-coupling reactions such as the Heck, Sonogashira, and Stille couplings, where it forms new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Heck Coupling: Involves palladium catalysts and alkenes, typically performed in the presence of a base such as triethylamine.
Sonogashira Coupling: Utilizes palladium and copper catalysts with terminal alkynes in the presence of a base like diisopropylamine.
Major Products Formed
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Heck Coupling: Forms substituted alkenes.
Sonogashira Coupling: Yields alkynylated pyridines.
作用機序
The mechanism of action of 2-fluoro-3-iodopyridine depends on its application. In cross-coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new bonds. The fluorine atom, being highly electronegative, influences the electronic properties of the pyridine ring, making it more reactive towards nucleophiles and electrophiles.
In biological systems, the compound’s mechanism of action would depend on its specific target. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity.
類似化合物との比較
2-Fluoro-3-iodopyridine can be compared with other halogenated pyridines:
2-Fluoro-3-bromopyridine: Similar in structure but with a bromine atom instead of iodine. It is less reactive in cross-coupling reactions due to the lower reactivity of the carbon-bromine bond compared to the carbon-iodine bond.
2-Fluoro-3-chloropyridine: Contains a chlorine atom instead of iodine. It is even less reactive than the brominated analogue.
2-Fluoro-3-pyridyl iodide: An oxidized form of 2-fluoro-3-iodopyridine, used in different synthetic applications.
The uniqueness of 2-fluoro-3-iodopyridine lies in the combination of the highly reactive iodine atom and the electron-withdrawing fluorine atom, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
2-fluoro-3-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FIN/c6-5-4(7)2-1-3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDCAXVNBOLWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426560 | |
| Record name | 2-Fluoro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113975-22-7 | |
| Record name | 2-Fluoro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![phenyl 3-[1,3-bis[2-chloro-5-(1-dodecoxy-1-oxopropan-2-yl)oxycarbonylanilino]-1,3-dioxopropan-2-yl]benzotriazole-5-carboxylate](/img/structure/B38398.png)









![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI)](/img/structure/B38426.png)
![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38427.png)
